T56-LIMKi
Vue d'ensemble
Description
T56-LIMKi is a LIMK2 inhibitor . It reduces phosphorylated cofilin and induces disassembly of actin stress fibers in NF1-/- MEFs cells . It inhibits the growth of Panc-1 cells with an IC50 of 35.2 μM .
Synthesis Analysis
T56-LIMKi was not found using a traditional medicinal chemistry strategy using small molecule synthesis and structure activity relationships. Instead, it was reported through a molecular modelling approach .Molecular Structure Analysis
The molecular formula of T56-LIMKi is C19H14F3N3O3 . Its molecular weight is 389.33 . The NMR data is consistent with its structure .Chemical Reactions Analysis
T56-LIMKi has been shown to have no inhibitory activity against either LIMK1 or 2 (or their PAK-phosphorylated forms), nor does it show any cellular activity against either enzyme in the NanoBRET assay .Physical And Chemical Properties Analysis
T56-LIMKi is a solid substance . Its molecular formula is C19H14F3N3O3 and its molecular weight is 389.33 .Applications De Recherche Scientifique
Cancer Research and Therapy
T56-LIMKi, a novel LIM kinase inhibitor, has shown significant promise in cancer research and therapy. It specifically inhibits LIMK2 with high specificity and exhibits little or no cross-reactivity with LIMK1. This specificity is crucial in targeting cancerous cells without affecting normal cell functions. In studies, T56-LIMKi was found to decrease phosphorylated cofilin levels, thereby inhibiting the growth of various cancerous cell lines, including pancreatic cancer, glioma, and schwannoma. Notably, in a mouse xenograft model using the pancreatic cancer cell line Panc-1, T56-LIMKi successfully reduced tumor size and phosphorylated cofilin levels, suggesting its potential as a candidate drug for cancer therapy (Rak et al., 2014).
Neuroprotection in Stroke
In the realm of neurology, T56-LIMKi has demonstrated significant neuroprotective effects in the context of ischemic stroke. In a study involving a photothrombotic stroke model in mice, T56-LIMKi notably reduced infarct volume and improved the survival of neurons in the affected areas. This was observed 7 and 14 days post-stroke, indicating the compound's potential as an anti-stroke agent. Its mechanism involves the inhibition of LIMK2, which contributes to neuroprotection and the restriction of injury propagation in the brain (Demyanenko & Uzdensky, 2021).
Potential in Treating Neurofibromatosis and Cancer
T56-LIMKi has also been identified as a potential treatment for neurofibromatosis and cancer. It inhibits LIMK1/2 kinase activities, blocking the phosphorylation of cofilin, which leads to actin severance and inhibition of tumor cell migration, growth, and colony formation. Furthermore, T56-LIMKi's effectiveness is enhanced when combined with Salirasib, a Ras inhibitor, indicating a synergistic effect. This combination targets different pathways affecting cell motility and proliferation, providing a novel approach for treating diseases like neurofibromatosis and cancer (Mashiach-Farkash et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKFRPKSAWELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
T56-LIMKi |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.